8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid
Description
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated benzo[b]1,6-naphthyridine core. Key structural attributes include:
- Fluorine at position 8, which enhances electronegativity and metabolic stability.
- Methyl group at position 2, influencing hydrophobicity and steric interactions.
- Carboxylic acid at position 10, enabling salt formation and hydrogen bonding.
Preclinical studies highlight its anticancer activity, with derivatives outperforming cisplatin in cytotoxicity assays against breast (MCF-7), lung (A-549), and ovarian (OVACR-3) cancer cell lines .
Properties
IUPAC Name |
8-fluoro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17-5-4-12-10(7-17)13(14(18)19)9-6-8(15)2-3-11(9)16-12/h2-3,6H,4-5,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSMJYJOGBLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding salts or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid (CAS No. 1016501-46-4) is a member of the benzo[b]naphthyridine family, notable for its potential applications in medicinal chemistry and pharmaceutical development. This article explores its scientific research applications, highlighting its relevance in various fields.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the naphthyridine structure can enhance antibacterial and antifungal activities. The introduction of fluorine atoms, as seen in this compound, often increases lipophilicity, which may improve membrane permeability and biological activity against pathogens.
Anticancer Properties
Naphthyridine derivatives are under investigation for their anticancer potential. The presence of the carboxylic acid group in this compound may facilitate interactions with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Neurological Research
Compounds similar to 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid have been explored for their neuroprotective effects. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focusing on the interaction of these compounds with neurotransmitter receptors is ongoing.
Synthetic Intermediates
This compound serves as a synthetic intermediate in the development of more complex organic molecules. Its unique structure allows chemists to modify it further to create new compounds with potentially useful properties in various applications, including drug discovery and materials science.
Fluorinated Compounds in Drug Development
The incorporation of fluorine into organic molecules is a common strategy in drug design due to its ability to enhance metabolic stability and bioavailability. The fluorinated nature of this compound suggests it could be a valuable building block in the synthesis of novel pharmaceuticals.
Table 1: Summary of Research Findings
Notable Research Examples
- Antibacterial Study : A recent study demonstrated that derivatives similar to this compound showed promising results against resistant strains of Staphylococcus aureus.
- Cancer Cell Apoptosis : Research published in a peer-reviewed journal highlighted the compound's ability to trigger apoptotic pathways in colorectal cancer cells.
- Neuroprotection : Experimental data suggested that this compound could protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations in the Benzo[b]1,6-Naphthyridine Core
Key Observations :
- Carboxylic Acid vs. Amide/Amine : The carboxylic acid moiety enhances water solubility and salt formation, critical for formulation, while amides (e.g., carboxamide in ) improve membrane permeability.
- Fluorine Impact : Fluorination at position 8 is conserved in active anticancer derivatives, likely due to enhanced binding via electronegative interactions .
- Alkyl Substituents : Methyl at position 2 offers steric bulk without significantly increasing logP, whereas ethyl (as in ) may reduce metabolic clearance but requires careful handling due to corrosivity.
Comparison with Quinoline and Naphthyridine Derivatives
Structural and Functional Insights :
- Carboxylic Acid Position: Position 10 in the benzo[b]1,6-naphthyridine vs. position 4 in quinolines alters target engagement (e.g., topoisomerase II vs. DNA gyrase inhibition) .
- Ethoxy and Oxo Groups : In 1,5-naphthyridines (e.g., ), these groups enhance metal chelation, a feature absent in the target compound but critical for antibacterial activity.
Biological Activity
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid (CAS No. 1016501-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The chemical structure of 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid is characterized by the following features:
- Molecular Formula : C14H13FN2O2
- Molecular Weight : 256.26 g/mol
- CAS Number : 1016501-46-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. The introduction of the fluoro group and carboxylic acid functionality is crucial for enhancing its biological activity.
Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies have shown that compounds related to 8-fluoro derivatives possess potent inhibitory effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | P388 leukemia | <10 | |
| Compound B | Lewis lung carcinoma | <20 | |
| 8-Fluoro derivative | Jurkat leukemia | 50 |
In vivo studies have demonstrated that certain derivatives can achieve curative effects in murine models with subcutaneous tumors when administered at doses around 3.9 mg/kg .
The biological activity of 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid is primarily attributed to its ability to inhibit specific kinases involved in tumorigenesis. Notably, it has been shown to selectively inhibit Class I PI3-kinase enzymes which play a critical role in cancer cell proliferation and survival .
Study on Cytotoxicity
A study investigated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 8-Fluoro-2-methyl exhibited IC50 values below 100 nM against multiple leukemia cell lines .
In Vivo Efficacy
In a murine model for colon cancer, a derivative of the compound was tested for its therapeutic efficacy. The results indicated significant tumor reduction with a single dose administration . This highlights the potential application of this compound in cancer therapy.
Q & A
Q. What are the efficient synthetic routes for 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid?
Methodological Answer: A high-yield synthesis involves a coupling reaction using 8-fluoro-10-methyl intermediates. Key steps include:
- Reagent Optimization : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acid groups for amide bond formation .
- Temperature Control : Reactions conducted at 60–80°C under inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structure of this compound confirmed?
Methodological Answer: Structural elucidation employs:
Q. What in vitro models are used to assess its anticancer activity?
Methodological Answer: Standard cytotoxicity assays include:
Q. Table 1: Cytotoxic Activity of Selected Derivatives
| Compound | IC₅₀ (µM) – MCF-7 | IC₅₀ (µM) – A-549 | Reference |
|---|---|---|---|
| 12a | 1.2 ± 0.3 | 2.1 ± 0.4 | |
| Cisplatin | 4.5 ± 0.6 | 5.8 ± 0.7 |
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl substitution) affect cytotoxic potency?
Methodological Answer:
- Fluorine Impact : The 8-fluoro group enhances DNA intercalation by increasing lipophilicity and π-stacking with nucleobases. SAR studies show a 3–5× potency increase vs. non-fluorinated analogs .
- Methyl Substitution : The 2-methyl group reduces metabolic oxidation, improving plasma stability (t₁/₂ > 6 hours in murine models) .
- Hybrid Design : Carboxamide derivatives (e.g., compound 12a ) exhibit dual Topoisomerase I/II inhibition, confirmed via DNA relaxation assays .
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
Q. How to resolve discrepancies in biological activity data across research groups?
Methodological Answer: Common factors causing variability:
- Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols per CLSI guidelines .
- Compound Stability : Degradation in DMSO stock solutions. Validate stability via LC-MS before assays .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. P < 0.05 indicates significance .
Q. Table 2: Key Characterization Techniques
Mechanistic and Translational Questions
Q. What mechanisms underlie its resistance in cancer cell lines?
Methodological Answer: Resistance pathways include:
Q. How to optimize combination therapies with this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
